molecular formula C29H35NO5 B054728 Cytochalasin a CAS No. 14110-64-6

Cytochalasin a

Cat. No. B054728
CAS RN: 14110-64-6
M. Wt: 477.6 g/mol
InChI Key: ZMAODHOXRBLOQO-TZVKRXPSSA-N
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Description

Cytochalasin A is a member of the cytochalasins, a family of fungal metabolites characterized by a wide array of structural complexities and biological activities. These compounds exhibit effects on different biological systems, including the inhibition of actin filament formation and HIV protease, and anti-angiogenic properties. The cytochalasins are defined by their largely conserved, rigid bicyclic isoindolone core fused to a macrocyclic appendage, which varies across the family and plays a crucial role in determining biological activity (Haidle & Myers, 2004).

Synthesis Analysis

Cytochalasin A's synthesis involves complex biochemical pathways. In fungi, such as Penicillium expansum, cytochalasins are assembled by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid synthase. The synthesis process includes a biosynthetic Diels−Alder macrocyclization, which is integral to forming the compound's structure (Schümann & Hertweck, 2007). Additionally, the synthetic route to cytochalasins is enantioselective and modular, allowing for the late-stage introduction of different macrocyclic appendages (Haidle & Myers, 2004).

Molecular Structure Analysis

Cytochalasin A's structure is defined by a conserved isoindolone core and a macrocyclic ring. This macrocyclic structure is crucial for the compound's biological activity, as variations in the macrocyclic appendage significantly influence its effects. The molecular structure of cytochalasins like cytochalasin G, which has similarities to cytochalasin A, has been determined through methods like X-ray crystallography, revealing complex fused ring systems (Cameron et al., 1974).

Chemical Reactions and Properties

Cytochalasin A undergoes various chemical reactions under different conditions. For example, acid-mediated intramolecular cycloadditions can lead to the formation of new analogues with diverse heterocyclic structures (Shang et al., 2017). These reactions enhance the chemical diversity of cytochalasin A and its analogues.

Scientific Research Applications

Application in Photosynthesis Research

  • Scientific Field : Plant Biology
  • Summary of the Application : Cytochalasin A (CA) has been found to have interesting effects on photosystem II (PSII) in plants. It causes leaf lesions on Ageratina adenophora due to its multiple effects on PSII .
  • Methods of Application : The damage formation in mature leaves of A. adenophora after treatment with different concentrations of CA was monitored .
  • Results or Outcomes : At a half-inhibitory concentration of 58.5 μΜ (I50, 58.5 μΜ), the rate of O2 evolution of PSII was significantly inhibited by CA. This indicates that CA possesses excellent phytotoxicity and exhibits potential herbicidal activity .

Application in Cellular Biology

  • Scientific Field : Cellular Biology
  • Summary of the Application : Cytochalasins, including Cytochalasin A, have the ability to bind to actin filaments and block polymerization and the elongation of actin. As a result of the inhibition of actin polymerization, cytochalasins can change cellular morphology, inhibit cellular processes such as cell division, and even cause cells to undergo apoptosis .
  • Methods of Application : Cytochalasins are known to bind to the barbed, fast-growing plus ends of microfilaments, which then blocks both the assembly and disassembly of individual actin monomers from the bound end .
  • Results or Outcomes : Once bound, cytochalasins essentially cap the end of the new actin filament. One cytochalasin will bind to one actin filament .

Application in Anti-inflammatory Research

  • Scientific Field : Pharmacology
  • Summary of the Application : Cytochalasins, including Cytochalasin A, have been found to possess anti-inflammatory activities .

Application in Antitumor Research

  • Scientific Field : Oncology
  • Summary of the Application : Cytochalasins, including Cytochalasin A, have been found to possess antitumor activities .

Application in Fungal Growth Inhibition

  • Scientific Field : Mycology
  • Summary of the Application : Cytochalasin A has been found to inhibit the growth and glucose transport in Saccharomyces, a type of yeast .

Application in Thromboelastometry

  • Scientific Field : Hematology
  • Summary of the Application : Cytochalasin has found practical application in thromboelastometry (TEM) whole blood assays for the assessment of fibrinogen and fibrin polymerization disorders in the FIBTEM assay on ROTEM .
  • Methods of Application : This test is based on the principle that cytochalasin D very effectively inhibits platelet function by inhibition of the contractile elements .
  • Results or Outcomes : The platelet inhibition is more effective than when platelets are blocked by GPIIb/IIIa antagonists .

Application in Multidrug Resistance Research

  • Scientific Field : Pharmacology
  • Summary of the Application : Cytochalasins appear to inhibit the activity of P-gp and potentially other ABC transporters, and may have novel activity against multidrug resistant neoplastic cells that overexpress drug efflux proteins .

Safety And Hazards

Cytochalasin A is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled. It may damage fertility or the unborn child. It is suspected of causing cancer .

properties

IUPAC Name

(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,23+,24+,26+,27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAODHOXRBLOQO-TZVKRXPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC(=O)/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017587
Record name Cytochalasin A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytochalasin a

CAS RN

14110-64-6
Record name Cytochalasin A
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytochalasin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytochalasin A
Source EPA DSSTox
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Record name 7(S)-hydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E),21(E)-triene-1,20,23-trione
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Record name CYTOCHALASIN A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
S Torralba, M Raudaskoski, AM Pedregosa… - …, 1998 - microbiologyresearch.org
… In this work we studied the effect of cytochalasin A (CA) on apical growth and enzyme secretion in Aspergillus nidulans. This fungus is a good model for the study of the role of fungal …
Number of citations: 163 www.microbiologyresearch.org
RH Himes, LL Houston - Journal of Supramolecular Structure, 1976 - Wiley Online Library
… The presence of cytochalasin A inhibits the self-assembly of beef brain tubulin and … of cytochalasin A with 2-mercaptoethanol destroys its inhibitory effects. It is shown that cytochalasin A …
Number of citations: 24 onlinelibrary.wiley.com
SC Kuo, JO Lampen - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1975 - Elsevier
… Cytochalasin A at 10-20 pgfml inhibits growth and sugar uptake by Saccharomyces strain 1016. The effects of cytochalasin A … was added along with cytochalasin A, but were not …
Number of citations: 46 www.sciencedirect.com
RH Himes, RN Kersey, M Ruscha… - … and Biophysical Research …, 1976 - Elsevier
Cytochalasin A (CA) inhibits the self-assembly of beef brain tubulin. The concentrations necessary to cause the inhibition are only slightly higher than the tubulin concentration. …
Number of citations: 38 www.sciencedirect.com
M Copeland - Cytologia, 1974 - jstage.jst.go.jp
Boston, Massachusetts 02115, USA Received April 3, 1973 The cytochalasins comprise a novel class of fungal metabolites which have attracted a great deal of recent interest as a …
Number of citations: 66 www.jstage.jst.go.jp
MD Flanagan, S Lin - Journal of Biological Chemistry, 1980 - Elsevier
… was determined after min and the viscosity increase within that time period is expressed as a percentage of the viscosity increase in control sample containing no cytochalasin a but with …
Number of citations: 539 www.sciencedirect.com
G Van Goietsenoven, V Mathieu, A Andolfi… - Planta …, 2011 - thieme-connect.com
… Cytochalasin A (1), in comparison to the main fungal … of the six cancer cell lines studied were cytochalasin A (1) and … test) than those displayed by cytochalasin A (1) and deoxaphomin (…
Number of citations: 55 www.thieme-connect.com
R Fujii, A Minami, K Gomi, H Oikawa - Tetrahedron Letters, 2013 - Elsevier
… A family of cytochalasan members represented by cytochalasin A 1 (Fig. 1) is well known mycotoxins widely distributed in various fungi. Its potent inhibition of the actin polymerization …
Number of citations: 56 www.sciencedirect.com
M Jiang, Q Yang, H Wang, Z Luo, Y Guo, J Shi, X Wang… - Plants, 2022 - mdpi.com
… This study reveals some interesting effects of mycotoxin cytochalasin A (CA) on photosystem II (PSII). Our results suggested that CA causes leaf lesions on Ageratina adenophora due to …
Number of citations: 3 www.mdpi.com
SG Axline, EP Reaven - The Journal of cell biology, 1974 - rupress.org
Functional and morphologic effects of cytochalasin B on the cultivated macrophage were examined to determine the basis for plasma membrane movements of the type required for …
Number of citations: 355 rupress.org

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